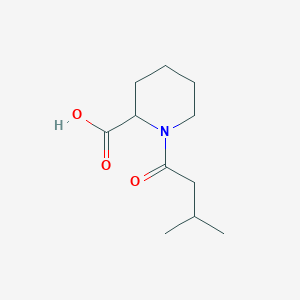

1-(3-Methylbutanoyl)piperidine-2-carboxylic acid

Description

1-(3-Methylbutanoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a 3-methylbutanoyl group attached to the piperidine ring at the first position and a carboxylic acid group at the second position.

Properties

IUPAC Name |

1-(3-methylbutanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-6-4-3-5-9(12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXXCRICEBFHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032056-84-0 | |

| Record name | 1-(3-methylbutanoyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation Reaction Parameters

Pyridine-2-carboxylic acid undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under elevated hydrogen pressure. As detailed in patent CN102174011A, the reaction proceeds at 90–100°C and 4–5 MPa hydrogen pressure for 3–4 hours, achieving yields exceeding 85%. Critical parameters include:

- Catalyst loading : 1–5 wt% Pd/C relative to the substrate.

- Solvent system : Aqueous medium (water-to-substrate ratio of 5:1 to 8:1).

- Post-reaction processing : Filtration to remove the catalyst, followed by vacuum distillation to concentrate the product.

The resulting piperidine-2-carboxylic acid is isolated via methanol-induced crystallization, yielding a high-purity product (98–102% by HPLC).

Comparative Analysis of Hydrogenation Efficiency

Hydrogenation efficiency varies with substrate stereochemistry. For example, 4-pyridinecarboxylic acid achieves yields >95%, while 2- and 3-pyridinecarboxylic acids yield >85% under identical conditions. This disparity arises from steric and electronic effects influencing the adsorption of substrates onto the catalyst surface.

Protective Group Strategies for Piperidine-2-Carboxylic Acid

The bifunctional nature of piperidine-2-carboxylic acid (containing both amine and carboxylic acid groups) necessitates protective group chemistry to enable selective acylation. Two primary approaches are employed:

Carboxylic Acid Protection as Methyl Esters

Methanol-mediated esterification under acidic conditions converts the carboxylic acid moiety into a methyl ester, shielding it during subsequent reactions. For instance, treatment with thionyl chloride (SOCl₂) in methanol generates methyl piperidine-2-carboxylate, which is stable under acylation conditions.

Alternative Protection Methods

While methyl esters are widely used, tert-butoxycarbonyl (Boc) protection of the amine group is another viable strategy. However, this approach introduces additional deprotection steps and is less commonly applied due to the target molecule’s structural requirements.

The introduction of the 3-methylbutanoyl group to the piperidine nitrogen is achieved through nucleophilic acyl substitution or coupling reactions.

Acylation via Acyl Chlorides

Reaction of methyl piperidine-2-carboxylate with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) proceeds efficiently in dichloromethane (DCM) at room temperature. This method, analogous to procedures described in WO2006/46031, affords the acylated intermediate in >75% yield.

Reaction conditions :

- Substrate-to-acyl chloride ratio: 1:1.2.

- Solvent: Anhydrous DCM.

- Reaction time: 12–16 hours.

Coupling Agent-Mediated Acylation

Carbodiimide-based coupling agents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), facilitate direct amide bond formation between piperidine-2-carboxylic acid and 3-methylbutanoic acid. As demonstrated in chromone-2-carboxamide syntheses, this method requires:

- Activation agents : EDC·HCl (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq).

- Solvent : DCM or tetrahydrofuran (THF).

- Reaction duration : 12–24 hours at room temperature.

This approach avoids the need for protective groups but requires careful pH control to prevent self-condensation.

Deprotection and Final Product Isolation

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid group.

Ester Hydrolysis Conditions

Treatment with aqueous hydrochloric acid (6 M HCl) in THF at 60°C for 4–6 hours quantitatively cleaves the methyl ester, yielding this compound. The product is isolated via crystallization or column chromatography, with purity >95%.

Optimization and Challenges

Side Reactions and Mitigation

- Over-acylation : Excess acyl chloride or prolonged reaction times may lead to diacylation. This is mitigated by stoichiometric control and incremental reagent addition.

- Ester hydrolysis during acylation : Anhydrous conditions and low temperatures (0–5°C) prevent premature deprotection.

Scalability and Industrial Relevance

Patent data highlights the scalability of hydrogenation and acylation steps, with pilot-scale batches (20–100 kg) achieving consistent yields. Energy-efficient vacuum distillation and catalyst recycling further enhance cost-effectiveness.

Data Tables

Table 1. Hydrogenation Conditions for Pyridine-2-Carboxylic Acid

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90–100°C | |

| Pressure | 4–5 MPa H₂ | |

| Catalyst | 5% Pd/C (1–5 wt%) | |

| Yield | 85–95% |

Table 2. Acylation Efficiency with Different Reagents

| Acylating Agent | Coupling Agent | Yield | Source |

|---|---|---|---|

| 3-Methylbutanoyl chloride | None | 75% | |

| 3-Methylbutanoic acid | EDC·HCl/DMAP | 68% |

Chemical Reactions Analysis

1-(3-Methylbutanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Scientific Research Applications

1-(3-Methylbutanoyl)piperidine-2-carboxylic acid has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)piperidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

1-(3-Methylbutanoyl)piperidine-2-carboxylic acid can be compared to other piperidine derivatives, such as:

1-(2-Methylbutanoyl)piperidine-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Biological Activity

1-(3-Methylbutanoyl)piperidine-2-carboxylic acid is a piperidine derivative with potential applications in medicinal chemistry and pharmacology. Its structure, characterized by a piperidine ring substituted with a 3-methylbutanoyl group and a carboxylic acid, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to alterations in physiological responses.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may bind to receptor sites, influencing signal transduction pathways involved in pain perception, inflammation, and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties similar to other piperidine derivatives, which have been shown to alleviate pain through various mechanisms.

- Anti-inflammatory Activity : The compound's structural features may confer anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Antimicrobial Potential : Like many piperidine derivatives, it may exhibit antimicrobial properties, contributing to its therapeutic potential in infectious diseases.

Comparative Analysis

To better understand the biological significance of this compound, it can be compared with other related compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Piperidine ring with 3-methylbutanoyl | Potential analgesic and anti-inflammatory |

| 1-(2-Methylbutanoyl)piperidine-3-carboxylic acid | Similar structure but different position | Varies in reactivity and biological activity |

| Piperidine-4-carboxylic acid | Simple carboxylic acid on piperidine | Known for antimicrobial properties |

Case Studies and Research Findings

Several studies have investigated the effects of piperidine derivatives, including this compound. Notable findings include:

-

Analgesic Activity Study :

- A study demonstrated that derivatives of piperidine could effectively reduce pain responses in animal models. The specific role of this compound was noted in modulating pain pathways through receptor interactions .

- Anti-inflammatory Research :

-

Antimicrobial Studies :

- Investigations into the antimicrobial properties of various piperidine derivatives indicated that compounds like this compound could inhibit bacterial growth, supporting its use as an antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Methylbutanoyl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or acylation reactions. For example, this compound may be synthesized via coupling of piperidine-2-carboxylic acid with 3-methylbutanoyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios must be optimized to avoid side reactions like over-acylation. Purification often requires column chromatography or recrystallization to isolate the product in high purity (>95%) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Chiral centers in piperidine derivatives are characterized using polarimetry, chiral HPLC, or X-ray crystallography. For instance, nuclear Overhauser effect (NOE) NMR experiments can reveal spatial proximity of protons to confirm configurations. Computational methods like density functional theory (DFT) may also predict stable conformers, which can be cross-validated with experimental data .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, COSY, HSQC) to confirm molecular structure and substituent positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- HPLC with UV/vis detection to quantify purity .

Advanced Research Questions

Q. How does the acyl group (3-Methylbutanoyl) influence the compound’s bioactivity compared to other piperidine derivatives?

Substituents like the 3-methylbutanoyl group can enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., benzyl or methoxycarbonyl derivatives) using in vitro assays (e.g., enzyme inhibition or receptor binding) can reveal structure-activity relationships (SAR). For example, bulkier acyl groups may sterically hinder interactions with target proteins .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. Quantum mechanics/molecular mechanics (QM/MM) methods are useful for studying reaction mechanisms, such as acyl transfer in enzyme-active sites. These models must be validated with experimental IC₅₀ or Kᵢ values .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Contradictions may arise from impurities, tautomerism, or dynamic processes (e.g., ring puckering in piperidine). Strategies include:

- Repeating synthesis/purification to exclude impurities.

- Variable-temperature NMR to detect conformational changes.

- 2D NMR techniques (e.g., NOESY) to identify through-space correlations .

Q. What experimental designs are recommended for assessing metabolic stability in preclinical studies?

Use liver microsomes (human or rodent) to evaluate Phase I metabolism (e.g., cytochrome P450-mediated oxidation). LC-MS/MS can identify metabolites. Comparative studies with structural analogs (e.g., tert-butylcarbamoyl derivatives) may highlight metabolic soft spots .

Methodological Considerations

Q. How should researchers design multi-step syntheses to minimize side reactions?

- Use orthogonal protecting groups (e.g., Boc for amines) to prevent unwanted acylation.

- Optimize stepwise monitoring via TLC or inline IR spectroscopy.

- Employ flow chemistry for exothermic reactions to improve control .

Q. What strategies enhance reproducibility in chiral synthesis?

- Utilize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts).

- Standardize enantiomeric excess (ee) measurement via chiral HPLC with reference standards .

Data Interpretation and Validation

Q. How can conflicting biological activity data from different assays be reconciled?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoforms. Validate findings using orthogonal assays (e.g., cell-based vs. biochemical) and cross-reference with published SAR data for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.